REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[N:2]1.ClC1C=CC([CH2:11][NH:12][C:13](C(C(OCC)=O)C(OCC)=O)=O)=CC=1.ClC1C=CC(C[NH2:34])=CC=1.C(C(OCC)=O)(C(OCC)=O)C(OCC)=O>>[N:3]1[C:4]2[CH:13]=[N:12][CH:11]=[N:34][C:5]=2[S:1][N:2]=1
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=NC=C1
|
Name
|
diethyl 2-(((4-chlorobenzyl)amino) carbonyl)malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNC(=O)C(C(=O)OCC)C(=O)OCC)C=C1
|
Name
|
xylenes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(C(=O)OCC)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NSC2=C1C=NC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |